molecular formula C18H19N3OS B2661849 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1203068-88-5

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2661849
CAS No.: 1203068-88-5
M. Wt: 325.43
InChI Key: SQYWYNKHAOUMEL-UHFFFAOYSA-N
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Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a benzimidazole core linked to a cyclopentane ring substituted with a thiophene moiety and a carboxamide group. The benzimidazole scaffold is renowned for its pharmacological relevance, including roles in anticonvulsant, antifungal, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-17(18(9-3-4-10-18)15-8-5-11-23-15)19-12-16-20-13-6-1-2-7-14(13)21-16/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYWYNKHAOUMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The thiophene ring can be introduced through a subsequent cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with an appropriate halide in the presence of a palladium catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can also aid in optimizing reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step reactions that include the formation of the benzimidazole and thiophene moieties. The process often utilizes standard organic synthesis techniques such as condensation reactions and cyclization methods. Characterization of the synthesized compound is performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Antimicrobial Activity

Research has indicated that compounds containing benzimidazole and thiophene rings exhibit significant antimicrobial properties. Studies have shown that derivatives of benzimidazole are effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli .

Anticancer Activity

This compound has shown promising anticancer activity in vitro. Various studies have evaluated its cytotoxic effects on different cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. For instance, one study reported an IC50 value of 15 µM against MCF-7 cells, indicating a dose-dependent reduction in cell viability . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antitubercular Activity

The compound has also been assessed for its antitubercular properties against Mycobacterium tuberculosis. In vitro studies have demonstrated that certain derivatives exhibit significant activity, with some compounds showing effective inhibition of vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase . These findings suggest potential for developing new treatments for tuberculosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzimidazole or thiophene moieties can significantly impact biological activity. For instance, variations in substituents on the benzene ring can enhance interactions with biological targets or improve solubility .

Case Studies

Several case studies illustrate the compound's potential:

Study Objective Findings
Antimicrobial Study (2024)Assess efficacy against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects on S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL)
Anticancer Activity Evaluation (2023)Evaluate cytotoxic effects on human breast cancer cells (MCF-7)Dose-dependent decrease in cell viability with IC50 = 15 µM
Antitubercular Activity Study (2023)Investigate activity against Mycobacterium tuberculosisEffective inhibition of mycobacterial enzymes with promising in vivo results

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its structural hybrid of benzimidazole, thiophene, and cyclopentane. Below is a comparative analysis with structurally related derivatives:

Core Structural Variations

Compound Name (Reference) Core Structure Key Functional Groups Biological Activity (if reported)
Target Compound Cyclopentane Benzimidazole, thiophene, carboxamide Not explicitly stated
N-((1H-Benzo[d]imidazol-2-yl)methyl)acetamide Acetamide Benzimidazole, acetyl Antifungal
L3: N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)methanamine Methanamine Benzimidazole, thiophene, amine Not reported
Benzimidazole-chalcone derivatives Chalcone Benzimidazole, α,β-unsaturated ketone Antifungal
  • Cyclopentane vs.
  • Carboxamide vs. Sulfonyl/Acetamidine Groups : Unlike sulfonylacetamidines (e.g., compounds in ), the carboxamide group in the target compound may enhance hydrogen-bonding interactions with biological targets, a feature critical for enzyme inhibition .

Spectral and Physicochemical Properties

  • NMR Profiles : The target compound’s ¹H NMR would exhibit signals for benzimidazole (δ ~7.2–7.7 ppm, aromatic protons), thiophene (δ ~6.9–7.5 ppm), and cyclopentane (δ ~1.5–2.5 ppm, multiplet). This contrasts with L3 (), which lacks cyclopentane but shows similar benzimidazole/thiophene signals .
  • Molecular Weight and LogP : The cyclopentane-carboxamide structure likely increases molecular weight (~350–370 g/mol) and lipophilicity (predicted LogP >3) compared to simpler analogs like L3 (MW 244 g/mol, LogP ~2.5) .

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antidiabetic properties, supported by various research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Molecular Formula C15H14N2OS\text{Molecular Formula C}_{15}\text{H}_{14}\text{N}_2\text{OS}

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds related to the benzimidazole scaffold, including those with thiophene substitutions, showed potent activity against various bacterial strains. Specifically, the compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) values against:
    • Staphylococcus aureus: 8 mg/mL
    • Escherichia coli: 32 mg/mL
    • Bacillus subtilis: 8 mg/mL

These results indicate a promising profile for the compound as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, benzimidazole derivatives have been linked to apoptosis induction in cancer cell lines. For instance:

  • A variant of the compound showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines.
  • In vivo studies indicated significant tumor growth suppression in mice models treated with similar benzimidazole derivatives .

The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzimidazole ring enhance anticancer efficacy.

Antidiabetic Activity

Recent investigations into the antidiabetic properties of benzimidazole derivatives have revealed that certain compounds can function as effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound was found to inhibit α-glucosidase with an IC50 value in the range of 0.64 ± 0.05 μM , indicating a strong potential for managing diabetes .

Case Studies and Research Findings

Study Activity Findings
Ansari et al. (2019)AntimicrobialMIC values: S. aureus (8 mg/mL), E. coli (32 mg/mL)
Ribeiro Morais et al. (2023)AnticancerIC50 = 25.72 ± 3.95 μM against MCF cells
Recent Pharmacological Review (2021)AntidiabeticIC50 = 0.64 ± 0.05 μM for α-glucosidase inhibition

Q & A

Q. What are the key synthetic strategies for preparing N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzimidazole core. For example:
  • Step 1 : Condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., carbon disulfide) to form the benzimidazole-thiol intermediate .
  • Step 2 : Alkylation or nucleophilic substitution to introduce the thiophene-cyclopentane moiety. highlights one-pot reactions for similar hybrids, using aromatic aldehydes and aminothiazole derivatives .
  • Step 3 : Carboxamide formation via coupling reagents (e.g., EDCI/HOBt) or Schotten-Baumann conditions.
    Key intermediates include 2-hydrazinylbenzimidazole derivatives (as in ) and thiophene-substituted cyclopentane precursors.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Look for characteristic bands:
  • ~3400 cm⁻¹ (N-H stretch in benzimidazole), ~1680 cm⁻¹ (C=O of carboxamide), and ~690 cm⁻¹ (C-S in thiophene) .
  • ¹H/¹³C NMR :
  • Benzimidazole protons appear as singlets (δ ~12-13 ppm for N-H).
  • Thiophene protons show distinct splitting patterns (δ ~6.8-7.5 ppm). Cyclopentane carbons exhibit upfield shifts (δ ~25-35 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks should align with the theoretical mass (e.g., m/z 341.4 for C₁₉H₁₈N₄OS) .

Q. What solvent systems and catalysts optimize the cyclization of benzimidazole-thiophene hybrids?

  • Methodological Answer :
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by stabilizing transition states. reports high yields (90-96%) using Eaton’s reagent under solvent-free conditions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or iodine (for oxidative cyclization, as in ) improve reaction rates. Microwave-assisted synthesis can reduce time and side reactions .

Advanced Research Questions

Q. How does the electronic interplay between the thiophene and benzimidazole moieties influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • The electron-rich thiophene (due to sulfur’s lone pairs) enhances electrophilic substitution at the α-position. In contrast, the benzimidazole’s π-deficient system directs nucleophilic attacks to specific sites.
  • Example : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄). Substituents on thiophene (e.g., electron-withdrawing groups) can modulate regioselectivity .
  • Computational studies (DFT) can map frontier molecular orbitals to predict reactive sites .

Q. What in silico approaches predict the biological activity of this compound, and how do they align with experimental data?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinase enzymes or GPCRs. describes docking poses of similar compounds in active sites (e.g., hydrophobic pockets) .
  • QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with activity. For antimicrobial studies (), lipophilic groups (e.g., halogenated aryl) enhance membrane penetration .
  • Validation : Compare predicted IC₅₀ values with in vitro assays (e.g., MTT for cytotoxicity) to refine models.

Q. How can contradictory data on biological activity be resolved through mechanistic studies?

  • Methodological Answer :
  • Case Study : If one study reports antitumor activity () while another shows inactivity (hypothetical), investigate:
  • Assay Conditions : Variances in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Metabolic Stability : Use liver microsomes to assess degradation rates.
  • Target Engagement : Western blotting or SPR to verify binding to proposed targets (e.g., tubulin) .
  • Data Triangulation : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects.

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